molecular formula C15H8Cl3FN2O2S B11490611 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide

2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B11490611
M. Wt: 405.7 g/mol
InChI Key: HRNYNDPQCLMRSO-UHFFFAOYSA-N
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Description

2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acylation: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Chlorination: The trichlorophenyl group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-phenylacetamide
  • 2-(6-chloro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2,4,5-trichlorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H8Cl3FN2O2S

Molecular Weight

405.7 g/mol

IUPAC Name

2-(6-fluoro-3-oxo-1,2-benzothiazol-2-yl)-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C15H8Cl3FN2O2S/c16-9-4-11(18)12(5-10(9)17)20-14(22)6-21-15(23)8-2-1-7(19)3-13(8)24-21/h1-5H,6H2,(H,20,22)

InChI Key

HRNYNDPQCLMRSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SN(C2=O)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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